Erbium tris[bis(trimethylsilyl)amide]

Volatility MOCVD Precursor Vapor Pressure

Erbium tris[bis(trimethylsilyl)amide], also referred to as Er[N(SiMe3)2]3 or Er(hmds)3, is a homoleptic F-series metal amide with the linear formula Er[N(Si(CH3)3)2]3 and a molecular weight of 648.42 g/mol. The compound is a pink-colored, moisture-sensitive powder supplied as a solid with a typical assay of 97–98%.

Molecular Formula C18H54ErN3Si6
Molecular Weight 648.4 g/mol
CAS No. 103457-72-3
Cat. No. B024557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium tris[bis(trimethylsilyl)amide]
CAS103457-72-3
Molecular FormulaC18H54ErN3Si6
Molecular Weight648.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3]
InChIInChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyZVNGWTZZRANJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium tris[bis(trimethylsilyl)amide] (CAS 103457-72-3): A Homoleptic Lanthanide Silylamide for High-Purity Thin-Film Deposition and Catalysis


Erbium tris[bis(trimethylsilyl)amide], also referred to as Er[N(SiMe3)2]3 or Er(hmds)3, is a homoleptic F-series metal amide with the linear formula Er[N(Si(CH3)3)2]3 and a molecular weight of 648.42 g/mol [1]. The compound is a pink-colored, moisture-sensitive powder supplied as a solid with a typical assay of 97–98% . It belongs to the broader class of lanthanide bis(trimethylsilyl)amide complexes, Ln[N(SiMe3)2]3, which are widely employed as volatile precursors for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), as well as homogeneous catalyst precursors for a range of organic transformations including hydroamination and the Tishchenko reaction [2]. The compound's defining structural feature is the sterically demanding bis(trimethylsilyl)amide (-N(SiMe3)2) ligand set, which confers both volatility and kinetic stability while enabling clean thermal decomposition pathways [1].

Why Erbium tris[bis(trimethylsilyl)amide] Cannot Be Replaced by Generic Erbium Precursors in MOCVD and ALD Processes


In-class erbium precursors such as tris(cyclopentadienyl)erbium (ErCp3) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium (Er(thd)3) are fundamentally not interchangeable with Er[N(SiMe3)2]3 for thin-film applications. This is due to the marked differences in volatility, thermal decomposition pathways, and residual impurity profiles. ErCp3, for instance, has a vapor pressure of only 0.01 Torr at 200°C and a melting point of 285°C, whereas Er[N(SiMe3)2]3 achieves a vapor pressure of 0.1 Torr at just 120°C with a melting point of 162°C, translating into a significant process window advantage [1]. Moreover, while ErCp3 deposits are plagued by severe carbon contamination (>90 at% carbon in metallic erbium films) due to ligand decomposition, the silylamide decomposes cleanly without incorporating carbon, nitrogen, or silicon into the film [2]. These differences are not gradual; they represent a binary pass–fail criterion for applications requiring high-purity, carbon-free erbium-containing films typical of optoelectronic device fabrication.

Quantitative Differentiation Evidence for Erbium tris[bis(trimethylsilyl)amide] Against Closest Analogs


10× Higher Vapor Pressure at 80°C Lower Temperature vs. Erbium Tris(cyclopentadienyl) (ErCp3)

Er[N(SiMe3)2]3 exhibits a vapor pressure of 0.1 Torr at 120°C. In contrast, the closest cyclopentadienyl analog, Er(C5H5)3 (ErCp3), reaches a vapor pressure of only 0.01 Torr at 200°C [1]. This represents a ten-fold higher vapor pressure at a temperature 80°C lower. Additionally, Er[N(SiMe3)2]3 undergoes rapid sublimation at 175°C and has a decomposition temperature of 257°C, whereas ErCp3 has a melting point of 285°C, indicating that the silylamide enters the gas phase well before ErCp3 even melts [1].

Volatility MOCVD Precursor Vapor Pressure

Carbon-Free Film Deposition Verified by Direct MOCVD Head-to-Head Comparison with ErCp3

In a direct comparative study of erbium MOCVD sources, Er(C5H5)3 and Er[N(SiMe3)2]3 were tested under identical conditions for the doping of germanium films from Ge(CH3)4 in a hydrogen atmosphere. Cyclopentadienyl erbium left large amounts of carbon in both pure metal films and germanium films at low pressure and temperatures up to 850°C. In stark contrast, bis(trimethylsilyl)erbium amide decomposed cleanly, yielding films with no detectable carbon, nitrogen, or silicon residues [1]. A separate study confirmed that ErCp3-derived metallic erbium films grown at 600°C contained carbon exceeding 90% by atomic ratio [2].

Film Purity Carbon Contamination MOCVD

Demonstrated Room-Temperature Electroluminescence from Si:Er Films Using Erbium tris[bis(trimethylsilyl)amide] as Dopant Source

Er[N(SiMe3)2]3 has been employed as the erbium dopant source for the fabrication of Si:Er films that exhibit room-temperature electroluminescence at ~1.54 μm, a wavelength critical for optical communication applications [1]. The achievement of room-temperature EL is a key milestone because erbium emission in silicon is notoriously prone to thermal quenching; the clean decomposition chemistry of the silylamide precursor, which avoids introducing luminescence-quenching carbon impurities, is directly implicated in enabling this result. In the same study, the erbium amide precursor was compared to alternative erbium sources including hydrocarbon- and fluorocarbon-containing β-diketonates (tmhd and fod) [2].

Electroluminescence Silicon Photonics Erbium Doping

Ultra-High Purity Confirmed by NMR: Total Contaminant Concentration Below 0.1 ppm

Following sublimation purification, the purity of Er[N(SiMe3)2]3 was assessed by NMR spectroscopy. The spectra showed a single, very sharp peak, confirming that the total contaminant concentration was below 0.1 ppm [1]. For comparison, typical commercially available lanthanide silylamides are supplied at 97–98% purity (i.e., 2–3% total impurities, or 20,000–30,000 ppm), meaning that the sublimed material can achieve impurity levels at least five orders of magnitude lower than standard commercial grades .

Purity NMR Quality Control

Superior Erbium Distribution Homogeneity in Silica Matrices vs. Erbium Chloride

A comparative study of three erbium precursors—erbium chloride (ErCl3), erbium tris(bis(trimethylsilyl)amide), and erbium octanoate—for the preparation of silicon nanocrystal/erbium/silica composites found that the choice of precursor ligand dramatically influences erbium distribution homogeneity, solution processability, and optical response. The silylamide precursor yielded superior erbium distribution homogeneity compared to erbium chloride, as assessed by SEM, EDX, XRD, XPS, and photoluminescence spectroscopy [1]. Poor erbium distribution homogeneity, as observed with ErCl3, leads to concentration quenching and reduced photoluminescence efficiency in erbium-doped photonic materials.

Erbium Distribution Silica Matrix Photonic Materials

High-Value Application Scenarios for Erbium tris[bis(trimethylsilyl)amide] Where Differentiation Directly Drives Procurement Decisions


MOCVD Growth of Carbon-Free Er-Doped Silicon for Temperature-Independent Optoelectronic Devices

The clean decomposition profile of Er[N(SiMe3)2]3—confirmed to yield no detectable carbon, nitrogen, or silicon residues in deposited films—directly enables the fabrication of Si:Er-based light-emitting devices that exhibit room-temperature electroluminescence at 1.54 μm. This capability is not achievable with cyclopentadienyl or β-diketonate erbium precursors, which introduce carbon contamination that either precludes epitaxial quality or quenches luminescent intensity [1]. Researchers and process engineers targeting silicon-based photonic integrated circuits should specify Er[N(SiMe3)2]3 as the preferred erbium dopant source for MOCVD and related vapor-phase deposition techniques.

ALD and CVD of High-Purity Er2O3 Thin Films for Dielectric and Optical Coatings

The combination of high volatility (0.1 Torr at 120°C) and thermal stability with a clean decomposition pathway makes Er[N(SiMe3)2]3 the precursor of choice for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of erbium oxide (Er2O3) thin films. The low sublimation temperature (175°C) enables precise vapor delivery without premature decomposition, while the carbon-free ligand elimination ensures stoichiometric oxide films free of organic residues [2]. For procurement decisions involving Er2O3 dielectric layers in MOSFETs or optical coatings requiring high refractive index and wide bandgap, this precursor's volatility and purity characteristics represent quantifiable advantages over Er(thd)3 and ErCp3 alternatives.

Homogeneous Erbium-Doped Sol-Gel Materials for Waveguide Amplifiers and Lasers

When fabricating erbium-doped silica waveguides via sol-gel processing, the choice of erbium precursor profoundly impacts the homogeneity of erbium ion distribution. Comparative studies have demonstrated that Er[N(SiMe3)2]3 provides markedly superior erbium distribution homogeneity compared to erbium chloride, thereby minimizing concentration quenching effects that would otherwise limit optical gain in erbium-doped waveguide amplifiers (EDWAs) [3]. Researchers and manufacturers of integrated photonic devices should prioritize this silylamide precursor when solution-based doping of silica matrices is required.

Homogeneous Catalysis for Tishchenko Esterification and Hydroamination Reactions

Lanthanide bis(trimethylsilyl)amides of the general formula Ln[N(SiMe3)2]3, including the erbium congener, have been identified as among the most active homogeneous catalyst precursors for the Tishchenko aldehyde dimerization reaction and for alkyne hydroamination/cyclization [4]. The steric bulk of the -N(SiMe3)2 ligands provides kinetic stabilization of the catalytically active lanthanide center while allowing substrate access, a balance that is less effectively achieved with smaller amide ligands or cyclopentadienyl-based lanthanide catalysts. Synthetic chemists seeking a well-defined, volatile, and highly active lanthanide precatalyst should consider Er[N(SiMe3)2]3 as a representative member of this privileged catalyst class.

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